2-(methylamino)-5-(propan-2-yl)benzene-1-thiol
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Overview
Description
2-(methylamino)-5-(propan-2-yl)benzene-1-thiol is an organic compound that belongs to the class of aromatic amines and thiols This compound features a benzene ring substituted with a methylamino group and a propan-2-yl group, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol can be achieved through several methods. One common approach involves the methylation of 2-amino-5-propan-2-ylbenzenethiol using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process may involve the catalytic methylation of 2-amino-5-propan-2-ylbenzenethiol using dimethyl carbonate in the presence of a suitable catalyst. This method offers advantages such as high catalytic activity, selectivity, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-5-(propan-2-yl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-(methylamino)-5-(propan-2-yl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(methylamino)-5-(propan-2-yl)benzene-1-thiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-5-chlorobenzenethiol
- 2-(Methylamino)-5-methylbenzenethiol
- 2-(Methylamino)-5-ethylbenzenethiol
Uniqueness
2-(methylamino)-5-(propan-2-yl)benzene-1-thiol is unique due to the presence of both a methylamino group and a propan-2-yl group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
2-(methylamino)-5-propan-2-ylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-7(2)8-4-5-9(11-3)10(12)6-8/h4-7,11-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRYKBFCMHVNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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